4-Methoxy-4-oxo-2-phenylbutanoic acid

Übersicht

Beschreibung

4-Methoxy-4-oxo-2-phenylbutanoic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a methoxy group, a phenyl group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxo-2-phenylbutanoic acid typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as the base. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-4-oxo-2-phenylbutanoic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Kynurenine-3-Hydroxylase Inhibition

One of the primary applications of 4-Methoxy-4-oxo-2-phenylbutanoic acid is its role as a kynurenine-3-hydroxylase inhibitor. This enzyme is implicated in the metabolic pathway associated with neurodegenerative diseases such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease. Inhibition of this enzyme can potentially alter the metabolic balance towards neuroprotective compounds like kynurenic acid, thereby offering therapeutic benefits in treating these conditions .

Case Study: Neurodegenerative Disease Treatment

A patent (WO1997017317A1) describes the efficacy of 4-methoxy derivatives in preventing and treating neurodegenerative diseases. The compounds demonstrated the ability to inhibit kynurenine-3-hydroxylase, leading to increased levels of protective metabolites and reduced neurotoxicity . This application is particularly promising for developing new treatments for conditions characterized by excitotoxicity and inflammation in the brain.

Biocatalysis Applications

2. Asymmetric Synthesis

Recent studies have highlighted the use of this compound in biocatalytic platforms for asymmetric synthesis. This compound serves as a substrate for various biotransformation processes, allowing for the production of enantiomerically enriched compounds that are valuable in pharmaceuticals .

Data Table: Biocatalytic Transformations

| Transformation Type | Enzyme Used | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Methylation | Pseudomonas HMT | 95 | 99:1 |

| Decarboxylation | α-Keto Acid Reductase | Quantitative | >99:1 |

| Transamination | Dual Enzyme System | 68 | >20:1 |

The table above summarizes key transformations involving this compound, showcasing its utility in generating complex molecules with high stereochemical fidelity .

Wirkmechanismus

The mechanism of action of 4-Methoxy-4-oxo-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.

4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanoic acid: Similar structure with an additional phenyl group.

4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in the acetic acid moiety.

Uniqueness

4-Methoxy-4-oxo-2-phenylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy and keto groups, along with the phenyl and butanoic acid moieties, make it a versatile compound for various applications in research and industry .

Biologische Aktivität

4-Methoxy-4-oxo-2-phenylbutanoic acid, also known by its chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

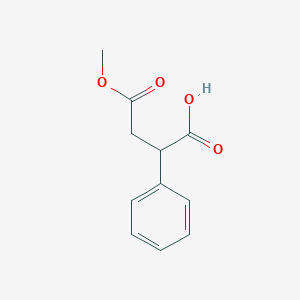

The structure of this compound features a methoxy group and a ketone functional group, which are critical for its biological activity. The compound's molecular structure can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research demonstrated that the compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of tryptophan to neuroactive compounds. Inhibition of this enzyme may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, primarily through the caspase cascade.

- Enzyme Inhibition : By inhibiting KYN-3-OHase, it alters the levels of neuroactive metabolites, thereby exerting neuroprotective effects.

- Antimicrobial Action : The exact mechanism is still under investigation, but it is believed to disrupt bacterial cell wall synthesis or function.

Table 2: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Inhibits KYN-3-OHase | |

| Antimicrobial | Inhibits growth of various bacteria |

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound effectively triggers apoptotic pathways, making it a candidate for further anticancer drug development.

Case Study 2: Neuroprotection

A study focused on neurodegenerative diseases evaluated the effect of the compound on neuronal cells exposed to toxic metabolites associated with Alzheimer’s disease. Results indicated that pre-treatment with this compound significantly reduced cell death and preserved cellular function, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

4-methoxy-4-oxo-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(12)7-9(11(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCFPXSLBVQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-75-8 | |

| Record name | 4-methoxy-4-oxo-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.